molecular formula C19H14N6S B294655 1-({6-[(E)-2-phenylvinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole

1-({6-[(E)-2-phenylvinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole

Cat. No. B294655
M. Wt: 358.4 g/mol
InChI Key: ITBWBQGHNDUXQD-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({6-[(E)-2-phenylvinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole, also known as PVTMT, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-({6-[(E)-2-phenylvinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole is not fully understood, but studies suggest that it acts by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 1-({6-[(E)-2-phenylvinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and physiological effects:
1-({6-[(E)-2-phenylvinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has been shown to induce DNA damage, which leads to cell death. 1-({6-[(E)-2-phenylvinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole also affects the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, 1-({6-[(E)-2-phenylvinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-({6-[(E)-2-phenylvinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole is its potent cytotoxic activity against cancer cells, making it a promising candidate for cancer treatment. However, 1-({6-[(E)-2-phenylvinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has limitations in terms of its solubility and stability, which may affect its efficacy in vivo. Moreover, further studies are needed to determine the optimal dosage and administration route of 1-({6-[(E)-2-phenylvinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole.

Future Directions

There are several future directions for 1-({6-[(E)-2-phenylvinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole research, including exploring its potential as a drug candidate for cancer treatment, investigating its mechanism of action in more detail, and optimizing its chemical structure to improve its solubility and stability. Moreover, 1-({6-[(E)-2-phenylvinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole can be used as a lead compound for the development of novel anticancer agents with improved efficacy and safety profiles.

Synthesis Methods

1-({6-[(E)-2-phenylvinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole can be synthesized using a multistep reaction process. The first step involves the preparation of 6-bromo-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, which is then reacted with 2-phenylacetaldehyde to obtain 6-[(E)-2-phenylvinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The final step involves the condensation of 6-[(E)-2-phenylvinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with 1H-benzimidazole in the presence of formaldehyde to obtain 1-({6-[(E)-2-phenylvinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole.

Scientific Research Applications

1-({6-[(E)-2-phenylvinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has shown promising results in various scientific research applications, such as cancer treatment, antimicrobial activity, and anti-inflammatory activity. Studies have shown that 1-({6-[(E)-2-phenylvinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole exhibits potent cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer. 1-({6-[(E)-2-phenylvinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has also shown significant antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungal strains. Additionally, 1-({6-[(E)-2-phenylvinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C19H14N6S

Molecular Weight

358.4 g/mol

IUPAC Name

3-(benzimidazol-1-ylmethyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N6S/c1-2-6-14(7-3-1)10-11-18-23-25-17(21-22-19(25)26-18)12-24-13-20-15-8-4-5-9-16(15)24/h1-11,13H,12H2/b11-10+

InChI Key

ITBWBQGHNDUXQD-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

Origin of Product

United States

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